molecular formula C16H14N4O2 B6637403 N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No. B6637403
M. Wt: 294.31 g/mol
InChI Key: KSXXFMMEEULIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMB belongs to the class of compounds called benzamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has also been found to modulate the expression of various genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has been optimized to achieve high yields and purity. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide also exhibits a wide range of biological activities, making it suitable for investigating its potential therapeutic properties. However, N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Furthermore, the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the investigation of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases. Furthermore, the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide needs to be further elucidated to fully understand its potential therapeutic properties. Finally, the development of more efficient synthesis methods for N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide could facilitate its use in scientific research.
Conclusion
In conclusion, N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been optimized to achieve high yields and purity, making it suitable for scientific research. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. However, the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is not fully understood, and more research is needed to fully understand its potential therapeutic properties.

Synthesis Methods

The synthesis of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with formaldehyde and phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide. The synthesis of N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been optimized to achieve high yields and purity, making it suitable for scientific research.

Scientific Research Applications

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has been found to have protective effects against ischemia-reperfusion injury, making it a potential candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-9-11-3-1-6-14(7-11)19-16(22)13-5-2-4-12(8-13)15-17-10-18-20-15/h1-8,10,21H,9H2,(H,19,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXXFMMEEULIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NC=NN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

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